

# Spectroscopic Profile of 2-(2-Methylphenyl)morpholine: A Technical Guide

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## Compound of Interest

Compound Name: 2-(2-Methylphenyl)morpholine

Cat. No.: B1288431

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This technical guide provides a comprehensive overview of the spectroscopic data for the compound **2-(2-Methylphenyl)morpholine**. Due to the limited availability of published experimental data for this specific molecule, this document outlines the expected spectroscopic characteristics based on the analysis of closely related analogs and general principles of NMR, IR, and mass spectrometry. Furthermore, detailed experimental protocols for obtaining and analyzing this data are provided to guide researchers in their own characterization efforts.

## Predicted Spectroscopic Data

While specific experimental spectra for **2-(2-Methylphenyl)morpholine** are not readily available in public databases, the following tables summarize the predicted chemical shifts, vibrational frequencies, and mass-to-charge ratios based on the known spectroscopic behavior of similar morpholine derivatives.

### Table 1: Predicted $^1\text{H}$ NMR Spectral Data

Protons	Predicted Chemical Shift (ppm)	Multiplicity	Coupling Constant (J) (Hz)
Aromatic-H (4H)	7.10 - 7.40	m	-
Morpholine-H (C2-H)	4.40 - 4.60	dd	-
Morpholine-H (O-CH <sub>2</sub> )	3.90 - 4.10	m	-
Morpholine-H (N-CH <sub>2</sub> )	2.80 - 3.20	m	-
Methyl-H (Ar-CH <sub>3</sub> )	2.30 - 2.40	s	-
Amine-H (N-H)	1.80 - 2.50	br s	-

**Table 2: Predicted <sup>13</sup>C NMR Spectral Data**

Carbon Atom	Predicted Chemical Shift (ppm)
Aromatic-C (quaternary, C-Ar)	135 - 140
Aromatic-C (CH)	125 - 132
Morpholine-C (C2)	75 - 80
Morpholine-C (O-CH <sub>2</sub> )	68 - 72
Morpholine-C (N-CH <sub>2</sub> )	45 - 50
Methyl-C (Ar-CH <sub>3</sub> )	18 - 22

**Table 3: Predicted Infrared (IR) Spectral Data**

Functional Group	Predicted Wavenumber (cm <sup>-1</sup> )	Intensity
N-H Stretch	3300 - 3500	Medium, Broad
C-H Stretch (Aromatic)	3000 - 3100	Medium
C-H Stretch (Aliphatic)	2850 - 3000	Medium
C=C Stretch (Aromatic)	1450 - 1600	Medium
C-O-C Stretch (Ether)	1050 - 1150	Strong
C-N Stretch (Amine)	1020 - 1250	Medium

**Table 4: Predicted Mass Spectrometry (MS) Data**

Ion Type	Predicted m/z Ratio
[M] <sup>+</sup> (Molecular Ion)	191.27
[M+H] <sup>+</sup>	192.28
Major Fragments	134, 118, 91

## Experimental Protocols

The following sections detail the standard methodologies for acquiring NMR, IR, and MS data for a compound such as **2-(2-Methylphenyl)morpholine**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

- Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>).

- Transfer the solution to a 5 mm NMR tube.

#### $^1\text{H}$ NMR Acquisition:

- Pulse Program: Standard single-pulse experiment.
- Spectral Width: -2 to 12 ppm.
- Number of Scans: 16-64, depending on sample concentration.
- Relaxation Delay: 1-5 seconds.
- Temperature: 298 K.

#### $^{13}\text{C}$ NMR Acquisition:

- Pulse Program: Proton-decoupled experiment (e.g., zgpg30).
- Spectral Width: 0 to 200 ppm.
- Number of Scans: 1024 or more, as  $^{13}\text{C}$  has a low natural abundance.
- Relaxation Delay: 2 seconds.

## Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

- Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol.
- Place a small amount of the solid or liquid sample directly onto the ATR crystal.
- Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

- Spectral Range: 4000 - 400  $\text{cm}^{-1}$ .
- Resolution: 4  $\text{cm}^{-1}$ .
- Number of Scans: 16-32.
- A background spectrum of the empty ATR crystal should be collected prior to sample analysis.

## Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI or Electron Impact - EI).

Sample Preparation (for ESI):

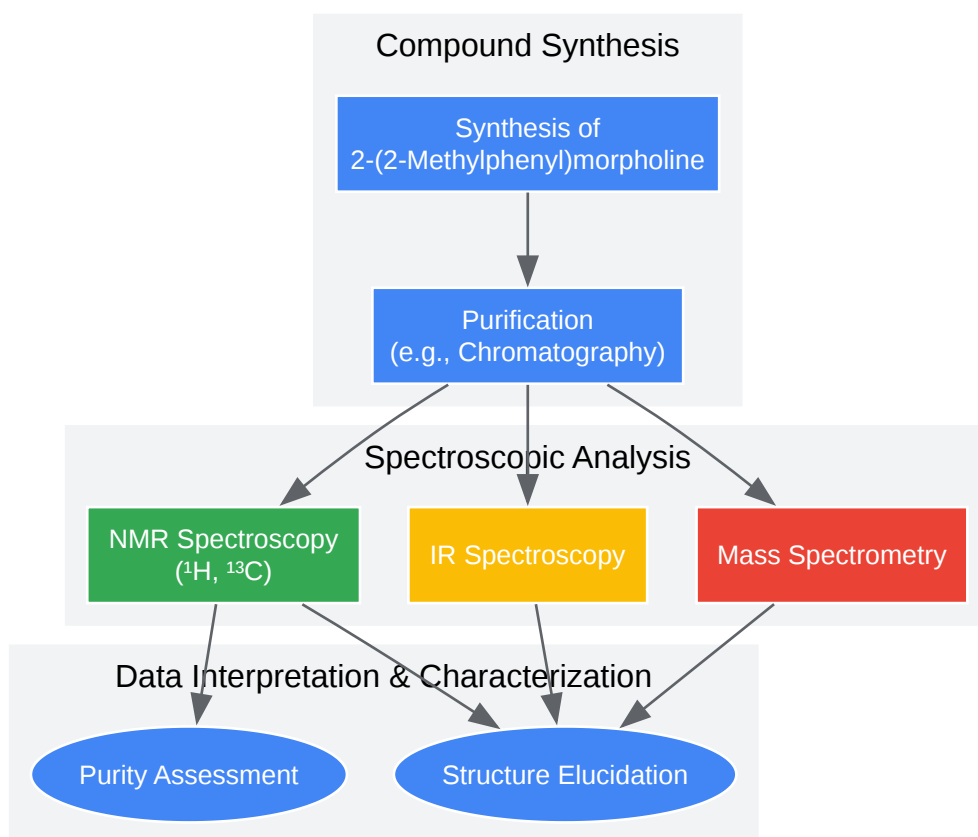
- Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).
- Infuse the solution directly into the ion source or inject it via a liquid chromatography system.

Data Acquisition (ESI):

- Ionization Mode: Positive ion mode is typically used for amines.
- Mass Range:  $m/z$  50 - 500.
- Capillary Voltage: 3-4 kV.
- Nebulizer Gas ( $\text{N}_2$ ): Flow rate appropriate for the instrument.
- Drying Gas ( $\text{N}_2$ ): Temperature and flow rate optimized for desolvation.

## Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a synthesized organic compound like **2-(2-Methylphenyl)morpholine**.



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Caption: General workflow for spectroscopic analysis.

This guide serves as a foundational resource for the spectroscopic analysis of **2-(2-Methylphenyl)morpholine**. While experimental data remains elusive in the public domain, the provided predictions and protocols offer a robust framework for researchers to characterize this and similar molecules.

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